molecular formula C27H23NO4 B11158042 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11158042
M. Wt: 425.5 g/mol
InChI Key: PMCUALIKUAETRV-UHFFFAOYSA-N
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Description

8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a phenyl group, and a tetrahydroisoquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromen-2-one derivative with a tetrahydroisoquinoline derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives and tetrahydroisoquinoline derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique combination of a chromen-2-one core and a tetrahydroisoquinoline moiety, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C27H23NO4/c1-18-24(31-17-25(29)28-14-13-19-7-5-6-10-21(19)16-28)12-11-22-23(15-26(30)32-27(18)22)20-8-3-2-4-9-20/h2-12,15H,13-14,16-17H2,1H3

InChI Key

PMCUALIKUAETRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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